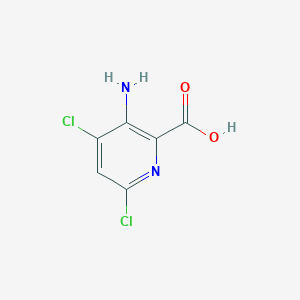

Ácido 3-amino-4,6-dicloropicolínico

Descripción general

Descripción

3-Amino-4,6-dichloropicolinic acid: is a pyridine carboxylic acid derivative. It is known for its use as a selective herbicide, particularly effective against broadleaf weeds. This compound is part of the picolinic acid family, which includes other herbicides such as clopyralid, picloram, and triclopyr .

Aplicaciones Científicas De Investigación

Chemistry: 3-Amino-4,6-dichloropicolinic acid is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study the effects of herbicides on plant physiology. It helps in understanding how selective herbicides target specific plant species without affecting others .

Medicine: While primarily used as a herbicide, derivatives of 3-Amino-4,6-dichloropicolinic acid are being explored for potential pharmaceutical applications due to their unique chemical properties.

Industry: The primary industrial application of 3-Amino-4,6-dichloropicolinic acid is in agriculture as a herbicide. It is used to control invasive broadleaf weeds in various crops, ensuring higher yields and better crop quality .

Mecanismo De Acción

Target of Action

3-Amino-4,6-dichloropicolinic acid, also known as Aminopyralid , is a pyridine carboxylic acid herbicide . Its primary targets are broadleaf weeds, especially thistles and clovers . It has been used to control Canada Thistle (Cirsium arvense), a weed in a variety of crops .

Mode of Action

The compound interacts with its targets by stimulating the synthesis of DNA, RNA, and proteins in plants at low concentrations . This stimulation leads to uncontrolled and disordered cell division and growth, eventually resulting in the destruction of the vascular bundles . At high concentrations, it inhibits cell division and growth .

Biochemical Pathways

It is known that the compound interferes with the normal synthesis of dna, rna, and proteins in plants, leading to uncontrolled cell division and growth .

Pharmacokinetics

Aminopyralid is non-volatile, highly soluble in water, and based on its chemical properties, is mobile and has a high potential for leaching to groundwater .

Result of Action

The result of the action of 3-Amino-4,6-dichloropicolinic acid is the control of broadleaf weeds. It causes uncontrolled and disordered cell division and growth in these plants, leading to the destruction of their vascular bundles . This results in the death of the weeds, thereby controlling their population in the treated areas .

Action Environment

The action of 3-Amino-4,6-dichloropicolinic acid can be influenced by environmental factors. For instance, in soil systems lacking oxygen and with a small presence of microorganisms, the herbicide can persist for a long time . The persistence of the herbicide in the soil can vary from 4 days to 287 days, depending on the soil type, local climate, and the microorganisms present in the soil .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One method to synthesize 3-Amino-4,6-dichloropicolinic acid involves the reduction of 4-amino-3,5,6-trichloropicolinic acid. This process uses catalytic hydrogenation under specific conditions of temperature, pressure, and pH. The reaction typically involves the use of a palladium on carbon (Pd/C) catalyst and hydrogen gas .

Industrial Production Methods: The industrial production of 3-Amino-4,6-dichloropicolinic acid follows similar synthetic routes but is optimized for large-scale production. The process is designed to be environmentally friendly, avoiding the use of hazardous reagents like hydrazine and dichloromethane. The reaction conditions are moderate, making the process suitable for mass production with minimal environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-4,6-dichloropicolinic acid undergoes various chemical reactions, including:

Reduction: The reduction of 4-amino-3,5,6-trichloropicolinic acid to produce 3-Amino-4,6-dichloropicolinic acid.

Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Catalytic Hydrogenation: Using Pd/C and hydrogen gas for reduction reactions.

Basic Reagents: For substitution reactions, basic reagents like sodium hydroxide can be used.

Major Products:

Reduction: Produces 3-Amino-4,6-dichloropicolinic acid.

Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Comparación Con Compuestos Similares

- Clopyralid

- Picloram

- Triclopyr

Comparison: 3-Amino-4,6-dichloropicolinic acid is unique due to its high selectivity and effectiveness against broadleaf weeds. Compared to clopyralid, picloram, and triclopyr, it offers a more targeted approach with lower toxicity to non-target species. Its environmental profile is also favorable, with lower persistence in soil and water compared to some of its counterparts .

Propiedades

IUPAC Name |

3-amino-4,6-dichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-2-1-3(8)10-5(4(2)9)6(11)12/h1H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJPREKPWUUJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2355604.png)

![2-(3,4-dimethyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2355613.png)

![rel-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2355614.png)

![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2355617.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide](/img/structure/B2355618.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2355620.png)

![3-(3,4-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2355621.png)